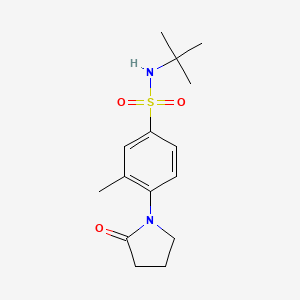![molecular formula C20H22F3N5 B4504714 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4504714.png)
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is 389.18273021 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for various biological activities. For instance, certain compounds have shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as against yeast-like and filamentous fungi (Youssef et al., 2011). This demonstrates the potential of these compounds in developing new antimicrobial agents.
Imaging of Cerebral Adenosine A2A Receptors
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as PET tracers for mapping cerebral adenosine A2A receptors (A2ARs), with applications in neurology and pharmacology. One such compound, [11C]Preladenant, has been synthesized with high specific activity and purity, showing favorable brain kinetics and suitable characteristics for A2AR PET imaging (Zhou et al., 2014).
Antiviral and Antienteroviral Activity
Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of human enteroviruses, including coxsackieviruses, demonstrating remarkable specificity and effectiveness in nanomolar concentrations without apparent cytotoxic effects (Chern et al., 2004). These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives in antiviral therapy.
Anti-Inflammatory and Analgesic Applications
Research has also explored the anti-inflammatory and analgesic properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, certain modifications on the pyrazolo[1,5-a]pyrimidin-7-one framework have led to compounds with high activity and a better therapeutic index than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with some derivatives showing no ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial Agents
Further studies have synthesized new heterocyclic systems incorporating pyrazolo[1,5-a]pyrimidine derivatives, showing potent antimicrobial activities against various pathogens, including Aspergillus fumigates and Syncephalastrum racemosum (Mabkhot et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cellular replication. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis .
Pharmacokinetics
The compound’s structure, characterized by infrared and mass spectroscopy, 1h nmr, elemental analyses, and single crystal x-ray diffraction , suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound exhibits significant inhibitory activity against certain cancer cell lines, such as K562 and MKN45 . It has been shown to have superior cytotoxic activities against these cell lines, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib .
Zukünftige Richtungen
The future directions for research on “7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities, particularly their potential as therapeutic agents for various diseases . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .
Biochemische Analyse
Biochemical Properties
It has been found to exhibit significant inhibitory activity against certain cancer cell lines This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits the growth of these cells
Cellular Effects
It has been found to significantly inhibit the growth of certain cancer cell lines This suggests that it may influence cell function in a way that inhibits cell growth
Molecular Mechanism
It is known to inhibit the growth of certain cancer cell lines , suggesting that it may bind to certain biomolecules, inhibit or activate certain enzymes, and cause changes in gene expression
Eigenschaften
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYCOCREIHVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4504633.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide](/img/structure/B4504639.png)
![2-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4504650.png)
![N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B4504653.png)

![N-[3-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B4504668.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4504675.png)
![(4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4504687.png)
![2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4504697.png)
![N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4504698.png)

![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4504721.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4504725.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504729.png)
